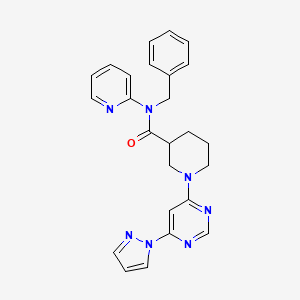

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-pyridin-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O/c33-25(31(22-11-4-5-12-26-22)17-20-8-2-1-3-9-20)21-10-6-14-30(18-21)23-16-24(28-19-27-23)32-15-7-13-29-32/h1-5,7-9,11-13,15-16,19,21H,6,10,14,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSFZCOIEQTPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.

Coupling of the pyrazole and pyrimidine rings: This step often requires a palladium-catalyzed cross-coupling reaction.

Introduction of the benzyl group: This can be done through a nucleophilic substitution reaction using benzyl chloride.

Formation of the piperidine carboxamide: This involves the reaction of a piperidine derivative with a carboxylic acid or its derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties, often using reagents like sodium hydride or lithium diisopropylamide.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Compound 1: (S)-1-(6-(6-Methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

- Key Features :

- Pyrrolo[2,3-d]pyrimidine core (vs. pyrimidine in the target compound).

- 6-Methoxypyridin-3-yl substituent at the 6-position.

- Trifluoromethoxybenzyl group enhances lipophilicity.

- Activity : Demonstrated potent activity against drug-resistant ALK mutants, attributed to the trifluoromethoxy group’s electron-withdrawing properties and the pyrrolopyrimidine core’s planar structure .

Compound 2: (S)-1-(6-(4-Morpholinophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

Comparison with Target Compound:

- Structural Differences : The target compound lacks the pyrrolo[2,3-d]pyrimidine core and instead uses a simpler pyrimidine ring.

- Functional Impact : Simpler pyrimidine cores may reduce synthetic complexity but could compromise binding affinity compared to fused-ring systems like pyrrolopyrimidine .

Pyrazole/Imidazole-Substituted Pyrimidines

Compound 3: 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide (BJ52846)

- Key Features :

- Functional Impact : Imidazole’s dual nitrogen atoms may enhance hydrogen-bonding interactions, while the thiadiazole group could improve metabolic stability.

Compound 4: 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide

- Key Features :

- Sulfamoylbenzyl group (vs. benzyl-pyridin-2-yl in the target compound).

- Sulfonamide moiety increases hydrophilicity.

Heterocyclic Diversity in Piperidine-Carboxamide Derivatives

Compound 5: N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Key Features :

Comparative Data Table

Key Research Findings and Implications

Core Structure Flexibility : Pyrimidine-based compounds (e.g., target compound) offer synthetic simplicity but may sacrifice binding affinity compared to fused-ring analogs like pyrrolopyrimidines .

Substituent Effects :

- Electron-Withdrawing Groups (e.g., trifluoromethoxy in Compound 1): Enhance potency against resistant kinase mutants .

- Hydrophilic Groups (e.g., sulfamoyl in Compound 4): Improve solubility but may limit membrane permeability .

Heterocycle Swapping : Replacing pyrazole with imidazole (BJ52846) or thiadiazole alters electronic properties and metabolic pathways .

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 396.47 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a pyrazole group, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the 1H-pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to This compound have demonstrated submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2) with an EC50 value around 10 μM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MIA PaCa-2 | 10 | mTORC1 inhibition, autophagy modulation |

| Compound B | HepG2 | 5 | Induction of apoptosis |

| Compound C | MDA-MB-231 | 8 | Cell cycle arrest |

The mechanism of action for these compounds often involves the modulation of autophagy pathways, specifically through the inhibition of mTORC1, leading to increased autophagic flux under nutrient-deprived conditions .

Antimicrobial Activity

In addition to its anticancer properties, the compound's structural components suggest potential antimicrobial activity. The presence of the pyrimidine and pyrazole groups has been associated with enhanced interactions with microbial targets. Compounds derived from similar structures have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |

|---|---|---|---|

| Compound D | 1.35 | 3.73 | Non-toxic |

| Compound E | 2.00 | 4.00 | Non-toxic |

| Compound F | 2.18 | 4.50 | Non-toxic |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperidine and pyrimidine rings can significantly influence potency and selectivity. For example, substituents on the benzyl group have been shown to enhance binding affinity to target proteins involved in cancer cell proliferation and survival pathways .

Case Study 1: Pancreatic Cancer

A study focusing on pancreatic cancer cell lines illustrated that derivatives of This compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways . This suggests its potential as a therapeutic agent in treating resistant forms of pancreatic cancer.

Case Study 2: Tuberculosis

In another investigation, derivatives were tested against Mycobacterium tuberculosis, revealing significant inhibitory effects with low cytotoxicity towards human cells. This highlights the therapeutic potential for developing new anti-tubercular agents based on this compound's structure .

Q & A

Q. Table 1: Representative Characterization Data

| Technique | Key Observations | Evidence Source |

|---|---|---|

| -NMR | Pyridyl protons: δ 8.63 (s, 1H) | |

| HRMS (ESI) | m/z 392.2 ([M+H]) | |

| HPLC Purity | 98.67% (λ = 254 nm) |

How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced

Strategies include:

- Catalyst Screening : Use Cu(I) catalysts (e.g., CuBr) for Ullmann-type couplings to enhance pyrazole-pyrimidine bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improve intermediate solubility .

- pH Control : Maintain basic conditions (pH 8–9) during amide coupling to minimize side reactions .

- In-line Monitoring : Employ TLC or in-situ IR to track reaction progress and adjust stoichiometry .

How should researchers address contradictions in spectral data or biological assay results?

Q. Advanced

- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .

- Batch Reproducibility : Replicate syntheses under controlled conditions to isolate batch-specific impurities (e.g., byproducts from incomplete coupling) .

- Biological Replicates : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends and rule out false positives .

What methodologies are recommended for evaluating the compound’s pharmacological potential?

Q. Advanced

- In vitro Profiling :

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- SAR Studies : Modify pyrazole/pyridyl substituents to correlate structure with activity .

- ADME Prediction : Computational modeling (e.g., SwissADME) to assess logP, solubility, and CYP450 interactions .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

- Core Modifications :

- Replace pyrimidine with pyridazine to assess heterocycle impact on binding .

- Vary benzyl/pyridyl groups to probe steric and electronic effects .

- Functional Group Scanning : Introduce electron-withdrawing groups (e.g., -CF) on the pyrazole to enhance metabolic stability .

- Pharmacophore Mapping : Use X-ray crystallography or docking simulations to identify critical binding motifs (e.g., piperidine-carboxamide interactions) .

Q. Table 2: Example SAR Modifications and Outcomes

| Modification | Observed Effect | Evidence Source |

|---|---|---|

| Pyridyl → Isoxazolyl | Reduced cytotoxicity, improved selectivity | |

| Benzyl → 4-Cl-Benzyl | Enhanced kinase inhibition (IC ↓ 40%) |

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for large-scale batches .

- Thermal Control : Optimize exothermic reactions (e.g., amide couplings) using jacketed reactors to prevent decomposition .

- Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., HPLC-MS identification of genotoxic impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.